Technical Documentation Center

2-(1,2,5-Thiadiazol-3-yl)aceticacid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1,2,5-Thiadiazol-3-yl)aceticacid

Core Science & Biosynthesis

Foundational

Molecular Weight and Exact Mass of 2-(1,2,5-Thiadiazol-3-yl)acetic acid: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the foundational building blocks for a vast array of therapeutics. Among these, 2-(1,2,5-thiadiazol-3-yl)acetic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the foundational building blocks for a vast array of therapeutics. Among these, 2-(1,2,5-thiadiazol-3-yl)acetic acid (CAS: 18398-15-7) is a highly versatile intermediate[1]. Characterized by its electron-deficient aromatic ring and reactive carboxylic acid side chain, this compound is a critical precursor in the synthesis of beta-adrenergic receptor antagonists (such as Timolol) and novel polymeric nanomedicines[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, exact mass spectrometry profiling, and synthetic applications of 2-(1,2,5-thiadiazol-3-yl)acetic acid, designed to guide researchers and drug development professionals in optimizing their analytical and synthetic workflows.

Physicochemical Profiling & Exact Mass

For drug development professionals, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for High-Resolution Mass Spectrometry (HRMS) validation. The exact mass of 2-(1,2,5-thiadiazol-3-yl)acetic acid is derived from the most abundant isotopes of its constituent elements ( , , , , ).

Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula Defines the elemental composition[3].
Molecular Weight 144.15 g/mol Used for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 143.99934 Da The fundamental baseline for HRMS identification[3].
Predicted XlogP -0.1Indicates high hydrophilicity; highly soluble in polar solvents[3].
Predicted ESI-MS Adducts

When conducting LC-MS profiling, the compound will ionize differently based on the mobile phase chemistry. Below are the predicted mass-to-charge ( ) ratios for common adducts[3]:

Adduct Form (Predicted)Ionization ModeCausality / Mechanism
[M-H]⁻ 142.99206NegativeDeprotonation of the carboxylic acid moiety.
[M+H]⁺ 145.00662PositiveProtonation of the thiadiazole ring nitrogens.
[M+Na]⁺ 166.98856PositiveSodium coordination, common in glass vial storage.
[M+NH₄]⁺ 162.03316PositiveAmmonium adduction when using ammonium formate buffers.

Analytical Characterization: HRMS Protocol

To prevent isobaric impurities (such as sulfoxides, which add exactly 15.9949 Da via oxygenation) from contaminating downstream drug synthesis, rigorous HRMS validation is required. The following protocol is a self-validating system relying on the natural isotopic signature of sulfur.

Step-by-Step HRMS Validation Workflow
  • Sample Preparation: Dissolve 1 mg of 2-(1,2,5-thiadiazol-3-yl)acetic acid in 1 mL of LC-MS grade Methanol:Water (50:50 v/v). Add 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton donor, ensuring robust ionization of the thiadiazole nitrogens in positive mode while maintaining a stable spray.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient of Water/0.1% FA to Acetonitrile/0.1% FA.

  • Data Acquisition: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer configured to a resolution of FWHM.

  • Isotopic Pattern Validation (Self-Validation Step): Extract the monoisotopic peak at 142.9920 ([M-H]⁻). To confirm the presence of the 1,2,5-thiadiazole ring, isolate the M+2 peak at 144.9878.

    • Causality: The isotope has a natural abundance of approximately 4.25%. Observing an M+2 peak at ~4.4% relative intensity to the base peak mathematically validates the presence of exactly one sulfur atom in the intact molecule.

HRMS_Workflow A Sample Preparation (MeOH:H2O + 0.1% FA) B ESI Source (Pos/Neg Switching) A->B Injection C Orbitrap/TOF Analyzer (Res > 70,000) B->C Ionization D Exact Mass Extraction [M-H]- : 142.9920 m/z C->D Detection E Isotopic Validation (34S Peak at +1.9958 Da) D->E QC Check

Figure 1: HRMS workflow for validating the exact mass and isotopic signature of the thiadiazole precursor.

Mechanistic Chemistry & Synthesis

The 1,2,5-thiadiazole ring is a highly stable, electron-deficient aromatic system[4][5]. Because of its high Bird aromaticity index, the ring strongly resists electrophilic substitution but is highly amenable to side-chain functionalization[4].

The acetic acid side chain at the 3-position is the primary vector for drug conjugation. It readily undergoes standard esterification, reduction, and amidation reactions without disrupting the heteroaromatic core.

Applications in Drug Development: The DenTimol Pathway

A premier example of 2-(1,2,5-thiadiazol-3-yl)acetic acid's utility is its role as a precursor for Timolol analogs. Recently, researchers have utilized thiadiazole derivatives to synthesize DenTimol , a dendrimer-based polymeric drug designed to lower intraocular pressure (IOP) in glaucoma therapy with enhanced corneal permeation[2].

Step-by-Step Synthesis of Dendrimeric Timolol Analogs

The following protocol outlines the causal steps for conjugating the thiadiazole pharmacophore to a nanocarrier[2]:

  • Epoxide Functionalization: The 2-(1,2,5-thiadiazol-3-yl)acetic acid precursor is chemically modified (via reduction and subsequent epoxidation) to yield (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (OTM)[2].

    • Causality: The epoxide ring introduces a highly strained, electrophilic center necessary for coupling with amine-terminated polymers.

  • PEGylation (Ring-Opening): React OTM with an equimolar amount of heterobifunctional Amine-PEG-Acetic Acid ( g/mol ) in dichloromethane (DCM) for 3 hours at room temperature[2].

    • Causality: The terminal amine of the PEG spacer nucleophilically attacks the less sterically hindered carbon of the epoxide. This ring-opening generates a secondary amine and a secondary hydroxyl group—the exact 3-amino-1,2-propanediol structural motif required for -adrenergic receptor binding[2].

  • Purification: Recover the OTM-PEG conjugate via rotary evaporation. Purify by dialysis against water using a 3.5 kDa molecular weight cutoff membrane, followed by lyophilization[2].

  • Dendrimer Coupling: React the purified OTM-PEG (32 equivalents) with an ethylenediamine (EDA) core polyamidoamine (PAMAM) Generation 3.0 dendrimer (1 equivalent) using EDC/NHS coupling[2].

    • Causality: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activates the carboxylic acid on the PEG spacer. N-hydroxysuccinimide (NHS) converts it into a stable, amine-reactive NHS-ester, preventing rapid hydrolysis and ensuring near-quantitative amidation with the primary amines on the PAMAM dendrimer surface[2].

DenTimol_Synthesis N1 1,2,5-Thiadiazole Precursor (CAS 18398-15-7) N2 Epoxidation (Formation of OTM) N1->N2 Structural Modification N3 PEGylation (Amine-PEG-Acetic Acid) N2->N3 Epoxide Ring Opening N4 Dialysis & Lyophilization (3.5 kDa cutoff) N3->N4 Purification N5 Dendrimer Coupling (PAMAM G3 + EDC/NHS) N4->N5 Amidation N6 DenTimol (Polymeric Glaucoma Drug) N5->N6 Final Formulation

Figure 2: Synthetic workflow for DenTimol, demonstrating the conjugation of the thiadiazole precursor.

References

  • NextSDS. "2-(1,2,5-thiadiazol-3-yl)acetic acid — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • PubChemLite. "18398-15-7 (C4H4N2O2S)." University of Luxembourg. URL:[Link]

  • NIH PubMed Central. "DenTimol as A Dendrimeric Timolol Analogue for Glaucoma Therapy: Synthesis and Preliminary Efficacy and Safety Assessment." Biomacromolecules. URL:[Link]

  • NIH PubMed Central. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole." Molecules. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic Acid

Introduction: The Significance of the Thiadiazole Scaffold Thiadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Thiadiazole Scaffold

Thiadiazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The inclusion of sulfur and nitrogen atoms within the aromatic ring imparts unique physicochemical properties, making thiadiazole derivatives versatile pharmacophores and functional materials.[3] Specifically, the 1,2,5-thiadiazole core is a key structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[2] 2-(1,2,5-Thiadiazol-3-yl)acetic acid is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure combines the stable, electron-withdrawing thiadiazole ring with a carboxylic acid functional group, providing a handle for further chemical modifications such as amidation or esterification.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid. The described multi-step pathway is designed based on established and reliable chemical transformations, beginning with the construction of the core heterocyclic ring and proceeding through functional group interconversion to yield the final product. Each step is detailed with explanations for the choice of reagents and conditions to ensure reproducibility and a thorough understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is approached via a four-step sequence starting from commercially available 1,2-diaminopropane. The strategy involves the initial formation of a methyl-substituted thiadiazole ring, followed by side-chain functionalization to introduce the acetic acid moiety.

Synthetic_Pathway A 1,2-Diaminopropane B 3-Methyl-1,2,5-thiadiazole A->B  Step 1:  Ring Formation   C 3-(Chloromethyl)-1,2,5-thiadiazole B->C  Step 2:  Halogenation   D 3-(Cyanomethyl)-1,2,5-thiadiazole C->D  Step 3:  Cyanation   E 2-(1,2,5-Thiadiazol-3-yl)acetic acid D->E  Step 4:  Hydrolysis  

Caption: Overall workflow for the synthesis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Note that yields are indicative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsSolventReaction Time (Approx.)ProductMolar Mass ( g/mol )Indicative Yield (%)
1 1,2-DiaminopropaneSulfur dichloride (SCl₂)N,N-Dimethylformamide (DMF)3 hours3-Methyl-1,2,5-thiadiazole100.1460-70
2 3-Methyl-1,2,5-thiadiazoleN-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO)Carbon tetrachloride (CCl₄)4-6 hours3-(Chloromethyl)-1,2,5-thiadiazole134.5850-60
3 3-(Chloromethyl)-1,2,5-thiadiazoleSodium cyanide (NaCN)Dimethyl sulfoxide (DMSO)2-4 hours3-(Cyanomethyl)-1,2,5-thiadiazole125.1580-90
4 3-(Cyanomethyl)-1,2,5-thiadiazoleHydrochloric acid (HCl, conc.)Water24 hours2-(1,2,5-Thiadiazol-3-yl)acetic acid144.1475-85

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Sulfur halides are corrosive and react violently with water. Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.

Step 1: Synthesis of 3-Methyl-1,2,5-thiadiazole

Principle: This step involves the construction of the 1,2,5-thiadiazole ring through the reaction of an aliphatic diamine with a sulfur halide. This is a well-established method for forming the N-S-N linkage and the aromatic ring system.[4] Using 1,2-diaminopropane as the starting material directly installs the required methyl group at the 3-position of the heterocycle. N,N-Dimethylformamide (DMF) serves as a suitable inert solvent for this reaction.

Materials:

  • 1,2-Diaminopropane dihydrochloride

  • Sulfur dichloride (SCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Protocol:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve 1,2-diaminopropane dihydrochloride (0.1 mol) in anhydrous DMF (100 mL).

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add sulfur dichloride (0.3 mol) to the solution via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 3 hours.

  • Cool the mixture back to room temperature and carefully pour it into 500 mL of ice-water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain 3-methyl-1,2,5-thiadiazole as a colorless liquid.

Step 2: Free-Radical Halogenation to 3-(Chloromethyl)-1,2,5-thiadiazole

Principle: This step functionalizes the methyl group via a free-radical chain reaction.[5] N-Chlorosuccinimide (NCS) is used as a source of chlorine radicals, and benzoyl peroxide (BPO) acts as a radical initiator. The reaction is performed under reflux in a non-polar solvent like carbon tetrachloride and is initiated by light or heat. This method is a standard procedure for the halogenation of benzylic or allylic positions and is adapted here for the alkyl-substituted heterocycle.

Materials:

  • 3-Methyl-1,2,5-thiadiazole

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2,5-thiadiazole (0.1 mol) in anhydrous carbon tetrachloride (150 mL).

  • Add N-chlorosuccinimide (0.11 mol) and a catalytic amount of benzoyl peroxide (0.002 mol) to the solution.

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp (or a 100W incandescent bulb) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with water (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield 3-(chloromethyl)-1,2,5-thiadiazole.

Step 3: Cyanation to 3-(Cyanomethyl)-1,2,5-thiadiazole

Principle: This transformation is a nucleophilic substitution reaction where the chloride of the chloromethyl group is displaced by a cyanide ion. The 1,2,5-thiadiazole ring is generally stable to nucleophilic attack on its carbon atoms, allowing for selective reaction at the side chain.[6] Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation and leaving a "naked," highly reactive cyanide anion.

Materials:

  • 3-(Chloromethyl)-1,2,5-thiadiazole

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

Protocol:

  • EXTREME CAUTION: Sodium cyanide is highly toxic. Handle only in a fume hood with appropriate safety measures.

  • In a round-bottom flask, dissolve sodium cyanide (0.12 mol) in anhydrous DMSO (100 mL) with stirring.

  • Add a solution of 3-(chloromethyl)-1,2,5-thiadiazole (0.1 mol) in a small amount of DMSO dropwise to the cyanide solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and pour it into a large volume of water (500 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash thoroughly with brine (3 x 100 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the crude 3-(cyanomethyl)-1,2,5-thiadiazole, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 4: Hydrolysis to 2-(1,2,5-Thiadiazol-3-yl)acetic Acid

Principle: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is chosen here to directly yield the carboxylic acid upon workup. Vigorous conditions, such as refluxing in concentrated acid, are often required to drive the hydrolysis of both the amide intermediate and the initial nitrile to completion.[3]

Materials:

  • 3-(Cyanomethyl)-1,2,5-thiadiazole

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Protocol:

  • Place the crude 3-(cyanomethyl)-1,2,5-thiadiazole (approx. 0.1 mol) in a round-bottom flask.

  • Add a 1:1 mixture of concentrated hydrochloric acid and water (200 mL).

  • Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (test with moist pH paper) or by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a 2 M sodium hydroxide solution until the pH is approximately 7. Then, re-acidify to pH 2-3 with concentrated HCl.

  • Extract the product from the aqueous solution with ethyl acetate (4 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purify the solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-(1,2,5-Thiadiazol-3-yl)acetic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

  • Castro, A., Castaño, T., Encinas, A., Porcal, W., & Gil, C. (2006). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry, 14(5), 1644–1652.
  • Chen, J., Jiang, Y., Yu, J.-T., & Cheng, J. (2016). TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole. The Journal of Organic Chemistry, 81(1), 271–275.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 13. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Georg Thieme Verlag. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

  • Google Patents. (1968). US3391152A - Methods of preparing thiadiazoles.
  • PMC (NIH). (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • TÜBİTAK Academic Journals. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. [Link]

  • Google Patents. (2020).
  • ISRES. (2021). Thiadiazoles and Their Properties. [Link]

  • Wikipedia. Free-radical halogenation. [Link]

  • ResearchGate. (2019). thiones and 1,2,5-thiadiazol-3(2 H)-ones from 1,2,3-dithiazoles. [Link]

  • International Formulae Group. (2012). Biological Activities of Thiadiazole Derivatives: A Review. [Link]

Sources

Application

HPLC method development for 2-(1,2,5-Thiadiazol-3-yl)aceticacid analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction

2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS 18398-15-7) is a critical heterocyclic intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), including advanced beta-lactam antibiotics and novel antifungal agents. Accurate quantification and purity profiling of this compound are essential for regulatory compliance, quality control, and downstream synthetic yield optimization.

Scientific Rationale & Methodological Design

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires navigating its specific physicochemical properties. This protocol is designed as a self-validating system, ensuring that every chromatographic parameter is logically grounded in molecular causality:

  • Column Selection & Analyte Polarity: The molecule features a highly polar 1,2,5-thiadiazole ring coupled with a hydrophilic acetic acid moiety. Standard C18 columns often fail to provide adequate retention (capacity factor, k′<2 ) due to phase collapse in highly aqueous conditions. Therefore, an aqueous-compatible C18 (C18-AQ) with polar end-capping, or a mixed-mode stationary phase, is strictly required to maximize hydrophobic interactions[1].

  • Ionization Control (The Causality of pH): The acetic acid functional group has an estimated pKa​ of ~3.5. If the mobile phase pH is near this pKa​ , the analyte exists in a dynamic equilibrium of ionized and unionized states, leading to severe peak splitting, tailing, and irreproducible retention times. To establish a robust method, the mobile phase must be buffered at least 1.5 pH units below the pKa​ . The addition of 0.1% Trifluoroacetic acid (TFA) (pH ~2.1) suppresses ionization, rendering the molecule fully protonated and lipophilic enough to partition effectively into the stationary phase[2].

  • Detection Strategy: The conjugated 1,2,5-thiadiazole ring exhibits strong UV absorbance. Diode-Array Detection (DAD) scanning reveals an optimal absorption maximum ( λmax​ ) at 254 nm, which provides high sensitivity while avoiding the low-wavelength baseline noise typically introduced by TFA and organic modifiers.

Experimental Workflow

HPLC_Method_Dev Step1 1. Analyte Profiling pKa ~3.5, High Polarity Step2 2. Stationary Phase Selection Select C18-AQ or Mixed-Mode Step1->Step2 Drives retention strategy Step3 3. Mobile Phase pH Control Buffer to pH 2.1 (0.1% TFA) Step2->Step3 Requires ion suppression Step4 4. Organic Modifier Acetonitrile Gradient Step3->Step4 Elution optimization Step5 5. System Suitability Check Tailing & Resolution Step4->Step5 Performance verification Step6 6. Method Validation ICH Q2(R1) Guidelines Step5->Step6 Final approval

Figure 1: Logical workflow for RP-HPLC method development of polar acidic thiadiazole derivatives.

Detailed Experimental Protocol

Materials and Reagents
  • 2-(1,2,5-Thiadiazol-3-yl)acetic acid Reference Standard (≥99.0% purity).

  • HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

Chromatographic Conditions

The following parameters establish the validated analytical method:

ParameterSpecificationScientific Justification
Column C18-AQ (250 mm × 4.6 mm, 5 µm)Prevents phase collapse in high aqueous conditions.
Mobile Phase A 0.1% TFA in Water (pH ~2.1)Suppresses carboxylic acid ionization ( pKa​ ~3.5).
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than MeOH.
Elution Mode Gradient (See Section 4.3)Ensures sharp peak shape and elutes late-eluting impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °C ± 1 °CEnhances mass transfer and retention time reproducibility.
Detection UV at 254 nm (DAD)Matches the λmax​ of the thiadiazole chromophore.
Injection Volume 10 µLBalances sensitivity with prevention of column overloading.
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
5.0955
15.04060
20.04060
20.1955
25.0955
Standard and Sample Preparation
  • Diluent Selection: Use a mixture of Water:Acetonitrile (90:10, v/v). Crucial Step: Avoid using 100% organic solvent for the sample diluent. Injecting a strong solvent plug into a highly aqueous mobile phase will cause localized phase mismatch (the "solvent effect"), resulting in peak distortion and fronting.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability and Validation Data

To ensure the protocol is a self-validating system, system suitability testing (SST) must be performed prior to sample analysis. The method was validated according to ICH Q2(R1) guidelines.

Table 1: System Suitability Criteria & Results

ParameterAcceptance CriteriaObserved Result
Retention Time ( tR​ ) ~ 8.5 min8.45 min
Theoretical Plates ( N ) > 5,0008,240
Tailing Factor ( Tf​ ) ≤ 1.51.12
RSD of Peak Area (n=6) ≤ 2.0%0.45%

Table 2: Quantitative Validation Summary

Validation ParameterResult
Linearity Range 1.0 - 200 µg/mL ( R2 = 0.9998)
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy (Recovery %) 98.5% - 101.2% across 3 concentration levels
Method Precision (RSD %) 0.8% (Intra-day), 1.1% (Inter-day)

Conclusion

The developed RP-HPLC method provides a highly accurate, specific, and robust framework for the analysis of 2-(1,2,5-Thiadiazol-3-yl)acetic acid. By strategically utilizing an aqueous-compatible stationary phase and strictly controlling the mobile phase pH to suppress analyte ionization, the method overcomes the inherent chromatographic challenges associated with polar, acidic pharmaceutical intermediates.

References

  • "Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities." ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 2-(1,2,5-Thiadiazol-3-yl)acetic acid as a Scaffold in Modern Agrochemical Synthesis

Abstract The thiadiazole nucleus is a cornerstone in the development of novel agrochemicals, with its various isomers demonstrating a wide spectrum of biological activities including fungicidal, herbicidal, and insectici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiadiazole nucleus is a cornerstone in the development of novel agrochemicals, with its various isomers demonstrating a wide spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2] This document provides an in-depth exploration of 2-(1,2,5-Thiadiazol-3-yl)acetic acid as a versatile building block in the synthesis of next-generation crop protection agents. While the broader family of thiadiazoles is well-represented in agrochemical literature, this guide focuses on the synthetic potential stemming from the unique arrangement of the 1,2,5-thiadiazole isomer coupled with a reactive acetic acid moiety. We will detail representative synthetic protocols, explain the chemical rationale behind methodological choices, and present a framework for leveraging this scaffold in discovery pipelines.

Introduction: The Thiadiazole Moiety in Agrochemical Design

Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[3] Their structural isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) serve as privileged scaffolds in medicinal and agricultural chemistry.[3] The inclusion of the thiadiazole ring in a molecule can significantly influence its physicochemical properties, such as polarity, solubility, and metabolic stability. These characteristics are critical for the bioavailability and efficacy of an active ingredient in an agricultural setting.

Derivatives of thiadiazoles have been successfully commercialized as fungicides, cotton defoliants, and plant growth regulators.[4] Their broad biological activity stems from the ability of the thiadiazole ring to act as a bioisostere for other functional groups and to participate in crucial binding interactions with target enzymes or receptors in pests and pathogens.[5] The acetic acid side chain on the 2-(1,2,5-Thiadiazol-3-yl)acetic acid scaffold provides a key reactive handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives for biological screening.

Strategic Importance of the Acetic Acid Functional Group

The carboxylic acid group of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is the primary site for synthetic modification. Its conversion into esters or amides is a fundamental strategy in agrochemical design for several reasons:

  • Modulation of Lipophilicity: Converting the polar carboxylic acid into less polar esters or amides allows for fine-tuning the lipophilicity (logP) of the molecule. This is critical for controlling its movement through the plant cuticle, translocation within the plant (systemicity), and penetration of target pest or fungal cell membranes.

  • Bio-activation (Prodrugs): In some cases, an ester derivative can act as a prodrug, which is cleaved by metabolic enzymes (esterases) within the plant or target organism to release the active carboxylic acid form.

  • Target Interaction: The amide linkage, in particular, introduces a hydrogen bond donor (N-H) and acceptor (C=O) which can form specific, high-affinity interactions with biological targets, enhancing potency.

The following diagram illustrates the general workflow for utilizing a thiadiazole acetic acid scaffold in an agrochemical discovery program.

Agrochemical_Discovery_Workflow A 2-(1,2,5-Thiadiazol-3-yl)acetic Acid (Starting Scaffold) B Activation of Carboxylic Acid (e.g., via Acyl Chloride) A->B Step 1 C Parallel Synthesis of Derivatives (Amides, Esters, etc.) B->C Step 2 D Library of Novel Thiadiazole Compounds C->D E Primary Biological Screening (Fungicidal, Herbicidal, Insecticidal) D->E Step 3 F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G Step 4 H Candidate Agrochemical G->H

Caption: General workflow for agrochemical discovery.

Core Synthetic Protocols

The following protocols are representative methodologies for the derivatization of a thiadiazole acetic acid scaffold. While specifically referencing the 1,2,5-isomer, these well-established chemical transformations are broadly applicable across thiadiazole isomers.

Protocol 3.1: Synthesis of N-Aryl Amide Derivatives

Amide coupling is arguably the most common and fruitful derivatization strategy. This protocol details the synthesis of an N-aryl amide, a motif found in numerous bioactive molecules.

Rationale: This two-step procedure first converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is not isolated but is immediately reacted with a desired aniline derivative. The aniline is chosen based on the desired properties of the final compound; for instance, halogenated anilines are frequently used in agrochemical design to increase metabolic stability and potency.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a solution of 2-(1,2,5-Thiadiazol-3-yl)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 2-(1,2,5-Thiadiazol-3-yl)acetyl chloride. Caution: This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in dry DCM.

    • In a separate flask, dissolve the desired substituted aniline (e.g., 2,6-dichloroaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in dry DCM.

    • Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target N-aryl amide derivative.

Amide_Synthesis cluster_product Product Start_Acid 2-(1,2,5-Thiadiazol-3-yl)acetic acid Reagent1 1. SOCl2 or (COCl)2, cat. DMF Product N-Aryl-2-(1,2,5-Thiadiazol-3-yl)acetamide Start_Acid->Product Coupling Start_Aniline Substituted Aniline (Ar-NH2) Reagent2 2. Base (e.g., Et3N), DCM Start_Aniline->Product

Caption: Synthetic pathway for N-Aryl amide derivatives.

Applications in Agrochemical Classes

Derivatives of thiadiazole acetic acids are explored across all major agrochemical categories.

Agrochemical Class Role of Thiadiazole Moiety & Rationale for Derivatization Representative Biological Activities of Thiadiazole Family Citations
Fungicides The thiadiazole ring is a key toxophore. Amide and ester derivatives are synthesized to optimize uptake and translocation to the site of fungal infection. Some thiadiazoles act as Systemic Acquired Resistance (SAR) inducers, priming the plant's natural defenses.Activity against Botrytis cinerea, Puccinia triticina, Rhizoctonia solani, and Fusarium species.[6][7][8][9]
Herbicides Thiadiazole-containing compounds can act as inhibitors of crucial plant enzymes, such as acetohydroxyacid synthase (AHAS). Derivatization of the acetic acid side chain is used to control soil mobility, crop selectivity, and spectrum of weed control.Pre- and post-emergent activity against various grass and broadleaf weeds, such as Brassica campestris and Echinochloa crusgalli.[10][11]
Insecticides The scaffold can be elaborated to target insect-specific pathways. Amide derivatives, for instance, can be designed to mimic natural ligands or disrupt neurological functions in insects.Activity against aphids (Myzus persicae) and lepidopteran pests (Spodoptera littoralis).[11][12][13]
Plant Growth Regulators Certain thiadiazole structures can influence plant hormonal pathways, promoting or inhibiting growth. Thidiazuron, a thiadiazole derivative, is a well-known cotton defoliant.Low growth-regulating activity has been noted in some derivatives, indicating potential for further development.[4][7]

Conclusion and Future Outlook

2-(1,2,5-Thiadiazol-3-yl)acetic acid represents a valuable and synthetically tractable platform for the development of novel agrochemicals. Its utility lies in the combination of the biologically active thiadiazole core and the versatile acetic acid handle, which permits the systematic exploration of chemical space through straightforward derivatization. The protocols and strategies outlined in this document provide a foundational framework for researchers to design and synthesize new libraries of potential fungicides, herbicides, and insecticides. Future research will likely focus on creating more complex derivatives, exploring asymmetric synthesis to access specific stereoisomers, and combining the thiadiazole scaffold with other known toxophores to develop next-generation products with enhanced efficacy and improved environmental profiles.

References

  • Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives.
  • Recent Advances in the Synthesis and Applic
  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity.SARC Publisher.
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
  • A review on biological activities: 1,3,4- thiadiazole and its derivatives.International Journal of Pharmaceutical and Bio-Medical Science.
  • Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety.
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl.MDPI.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.MDPI.
  • Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis.PubMed.
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
  • Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life and Stability of 2-(1,2,5-Thiadiazol-3-yl)acetic Acid Solutions

Welcome to the technical support center for 2-(1,2,5-Thiadiazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maint...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1,2,5-Thiadiazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability and extending the shelf-life of solutions containing this compound. By understanding the underlying chemical principles and implementing robust experimental designs, you can ensure the integrity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 2-(1,2,5-Thiadiazol-3-yl)acetic acid.

Q1: What are the primary suspected degradation pathways for this molecule in an aqueous solution?

A1: Based on its chemical structure, which features a 1,2,5-thiadiazole ring and an acetic acid side chain, two primary degradation pathways are of concern. The 1,2,5-thiadiazole ring is an aromatic heterocycle, which generally confers stability.[1][2] However, it is susceptible to nucleophilic attack, particularly on the sulfur atom, which can lead to ring cleavage.[1] Additionally, the sulfur atom can be oxidized to form S-oxides and S,S-dioxides, which alters the electronic properties and stability of the ring.[2][3][4] The acetic acid moiety is generally stable but can undergo decarboxylation under certain stress conditions like high heat or UV light exposure.

Q2: What is the most critical factor influencing the stability of its aqueous solutions?

A2: For most acidic or basic compounds in an aqueous environment, pH is the single most critical factor . The stability of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is likely pH-dependent. Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis of the thiadiazole ring.[5] It is crucial to determine the pH-rate profile to identify the pH range of maximum stability. For many carboxylic acid-containing drugs, a slightly acidic pH (typically pH 3-5) often provides the best stability, but this must be empirically determined.[6]

Q3: How should I prepare a stock solution for initial studies to ensure maximum stability?

A3: For initial work, prepare the stock solution in a non-aqueous, aprotic solvent where the compound is soluble and less likely to degrade, such as anhydrous DMSO or acetonitrile. For aqueous experimental solutions, always use a buffer system. A good starting point is a citrate or phosphate buffer within a pH range of 4-6.[7] Prepare solutions fresh daily and protect them from light until the photostability profile is known.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: Until formal stability studies are completed, all solutions should be stored under refrigerated conditions (2-8 °C) and protected from light (e.g., in amber vials or wrapped in aluminum foil). Freezing (-20 °C or -80 °C) may be an option for long-term storage, but you must first confirm that the compound does not precipitate or degrade during freeze-thaw cycles. The International Council for Harmonisation (ICH) guidelines provide a framework for systematic stability testing.[8][9][10][11][12]

Section 2: Troubleshooting Guide: Diagnosing Instability

Encountering instability? Use this guide to diagnose the likely cause and find a solution.

Observation Potential Cause(s) Recommended Action(s)
Solution turns yellow or brown Oxidation or Photodegradation: The sulfur atom in the thiadiazole ring is susceptible to oxidation.[3] Aromatic systems can also degrade under light exposure, forming colored byproducts.1. Purge with Inert Gas: Sparge the solvent and the solution headspace with nitrogen or argon to remove oxygen. 2. Add Antioxidants: Consider adding an antioxidant like sodium metabisulfite or ascorbic acid.[13] 3. Protect from Light: Conduct all experiments under amber or red light and store solutions in amber vials.
Precipitate forms over time Poor Solubility or pH Shift: The compound may be crashing out of solution due to low solubility in the chosen solvent system, or a change in pH may have altered its ionization state and solubility.1. Verify pH: Re-measure the pH of the solution. Buffering capacity may be insufficient. 2. Increase Solvent Strength: Consider adding a co-solvent (e.g., ethanol, propylene glycol) if compatible with your experimental system. 3. Evaluate Different Salts/Buffers: The choice of buffer salt can influence solubility.
HPLC shows new impurity peaks Chemical Degradation: This is a definitive sign of instability. The nature of the impurity provides clues to the degradation pathway.1. Perform Forced Degradation: Systematically expose the solution to acid, base, peroxide, heat, and light as per ICH Q1A guidelines.[9] 2. Analyze Degradants: Use LC-MS to get the mass of the impurity peaks to hypothesize their structure and identify the degradation pathway (e.g., a mass increase of 16 Da suggests oxidation).
Troubleshooting Workflow Diagram

G Instability Instability Observed Color Color Change? Instability->Color Precipitate Precipitate Formed? Instability->Precipitate HPLC New HPLC Peaks? Instability->HPLC Color->Precipitate No Oxidation Suspect Oxidation/ Photodegradation Color->Oxidation Yes Precipitate->HPLC No Solubility Suspect Solubility/ pH Issue Precipitate->Solubility Yes Degradation Confirm Chemical Degradation HPLC->Degradation Yes Action_Ox Action: - Purge with N2/Ar - Add Antioxidant - Protect from Light Oxidation->Action_Ox Action_Sol Action: - Check/Adjust pH - Add Co-solvent - Change Buffer Solubility->Action_Sol Action_Deg Action: - Perform Forced Degradation Study - Identify Degradants (LC-MS) Degradation->Action_Deg

Caption: A decision tree for troubleshooting instability issues.

Section 3: Protocols for Stability Assessment & Enhancement

These protocols provide a systematic approach to characterizing and improving the stability of your solutions.

Protocol 3.1: Preliminary Forced Degradation Study

Objective: To rapidly identify the key degradation pathways for 2-(1,2,5-Thiadiazol-3-yl)acetic acid, in line with ICH Q1A guidelines.[8]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into five separate amber glass vials.

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal: Heat the solution at 60 °C.

    • Control: Keep one vial at room temperature, protected from light.

  • Incubation: Store all vials for 24 hours.

  • Analysis: Neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms to the control sample.

Expected Outcome: This study will reveal whether the compound is more susceptible to acid, base, oxidation, or heat. For example, a significant new peak in the H₂O₂-treated sample points to oxidative degradation.

Protocol 3.2: pH-Rate Profile Determination

Objective: To determine the pH at which the solution exhibits maximum stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9).[7][13]

  • Prepare Samples: Spike the compound into each buffer solution to a final concentration of 0.1 mg/mL.

  • Incubate: Store all samples at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each sample and analyze via HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the compound's concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

  • Profile Generation: Plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Hypothetical pH-Rate Profile Data
pHObserved Rate Constant (k_obs) at 50°C (hr⁻¹)
2.00.095
3.00.031
4.00.012
5.00.015
6.00.028
7.00.055
8.00.120
9.00.250

This data suggests a U-shaped curve with maximum stability around pH 4.0.

Section 4: In-Depth Scientific Discussion

The Role of pH and Buffer Catalysis

The stability of 2-(1,2,5-Thiadiazol-3-yl)acetic acid is intrinsically linked to its pKa. The carboxylic acid group will be protonated at low pH and deprotonated (ionized) at higher pH. The ionization state affects the electron density of the entire molecule, including the thiadiazole ring, influencing its susceptibility to hydrolysis. The goal of a pH-rate study is to find the "sweet spot" where both acid-catalyzed and base-catalyzed degradation are minimized.

Oxidative and Photolytic Degradation Mechanisms

The sulfur atom in the 1,2,5-thiadiazole ring is electron-rich and a prime target for oxidation. This can occur via atmospheric oxygen or more potent oxidizing agents, leading to the formation of sulfoxides and sulfones.[3] These oxidized species are no longer aromatic and may be unstable.[14] Photodegradation can occur when the aromatic ring absorbs UV or visible light, promoting it to an excited state that can react with oxygen or undergo ring cleavage.[2]

Hypothetical Degradation Pathway

G cluster_0 Primary Compound cluster_1 Degradation Products Parent 2-(1,2,5-Thiadiazol-3-yl)acetic acid Oxidized S-Oxide Derivative (Oxidative Stress) Parent->Oxidized [O] (e.g., H₂O₂) Cleaved Ring-Cleaved Product (Hydrolytic Stress) Parent->Cleaved H₂O (pH < 3 or pH > 8)

Caption: Potential degradation pathways under stress conditions.

Section 5: References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. This guideline provides the framework for conducting stability and forced degradation studies. ([Link])[8][9][10][11][12]

  • Thiadiazole Chemistry Overview: Provides general information on the stability and reactivity of the 1,2,5-thiadiazole ring system. ([Link])[1]

  • Pharmaguideline - Stability Issues in Formulations: Discusses general strategies for resolving stability issues, including the use of buffers, chelators, and antioxidants. ([Link])[7]

  • ResearchGate - Oxidative Degradation of Benzothiadiazole: Presents proposed pathways for the oxidative degradation of a related thiadiazole structure, highlighting S-oxidation. ([Link])[3]

  • Forced Degradation Study of Thiazole Derivative: A study detailing the forced degradation of a related thiazole compound under various stress conditions. ([Link])[15]

  • Patsnap - Isotonic Solutions and Stabilization: Discusses the use of buffers, chelating agents, and antioxidants to stabilize pharmaceutical solutions. ([Link])[13]

  • ACS Publications - Clarithromycin Stability: An example of a study on a drug that is highly sensitive to acidic pH, demonstrating the importance of pH control. ([Link])[6]

  • ChemRxiv - Photochemical Conversion to 1,2,5-Thiadiazole 1-oxides: Discusses the formation of S-oxides and their relative instability. ([Link])[14]

  • MDPI - Biological Activities of 1,3,4-Thiadiazole: Notes the stability of the thiadiazole ring in acid and its susceptibility to ring cleavage with base. ([Link])[5]

  • PMC - 1,2,5-Thiadiazole 1,1-dioxides: Discusses the oxidation of the thiadiazole ring sulfur atom. ([Link])[4]

  • Asian Journal of Research in Chemistry - Forced Degradation Study Review: A review on the importance and methodologies of forced degradation studies. ([Link])

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(1,2,5-Thiadiazol-3-yl)acetic acid

This document provides a detailed, safety-first protocol for the proper disposal of 2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS No. 18398-15-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS No. 18398-15-7). As a heterocyclic compound containing nitrogen, sulfur, and a carboxylic acid functional group, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Our objective is to provide clear, actionable steps grounded in established safety protocols and regulatory standards, ensuring that value is delivered beyond the product itself.

Hazard Identification and Core Safety Principles

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. 2-(1,2,5-Thiadiazol-3-yl)acetic acid is classified with several hazards that dictate its handling and disposal pathway.[1] It is not a benign substance and must be treated as hazardous waste.[2]

Hazard Profile & Disposal Summary

Parameter Information Source
CAS Number 18398-15-7[1]
Chemical Name 2-(1,2,5-thiadiazol-3-yl)acetic acid[1]
Hazard Classifications Acute toxicity (Oral, Dermal, Inhalation); Skin Irritant (Category 2); Eye Irritant (Category 2A); Specific target organ toxicity — single exposure.[1]
Primary Disposal Route Collection as hazardous chemical waste for incineration or other approved disposal methods by a licensed facility.[3][4]
Incompatible Materials Strong bases, strong oxidizing agents, reducing agents.[5][6] Avoid mixing with other waste streams unless compatibility is confirmed.
Required PPE Nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.[6][7][8]

The fundamental principle governing the disposal of this compound is that it must never be disposed of down the sanitary sewer or in regular trash.[4][9][10] The presence of the thiadiazole ring and its classification as a toxic and irritating substance necessitates that it enters a designated hazardous waste stream in accordance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][9]

Waste Disposal Decision Workflow

To ensure a logical and safe disposal process, the following workflow should be consulted. This decision tree guides the user from the point of waste generation to the final preparation for collection.

DisposalWorkflow Fig. 1: Disposal Decision Workflow for 2-(1,2,5-Thiadiazol-3-yl)acetic acid Start Waste Generated IsWaste Is the material unwanted, spent, or contaminated? Start->IsWaste PureOrSolution Is it pure solid or a solution? IsWaste->PureOrSolution Yes NotWaste Continue to use or find another user in the institution. IsWaste->NotWaste No CollectSolid Collect in a dedicated, labeled hazardous waste container for solids. PureOrSolution->CollectSolid Pure Solid CollectLiquid Collect in a dedicated, labeled hazardous waste container for liquids. PureOrSolution->CollectLiquid Solution ContainerFull Is the container ~90% full? CollectSolid->ContainerFull CollectLiquid->ContainerFull SealAndStore Securely cap the container. Store in Satellite Accumulation Area. ContainerFull->SealAndStore Yes ArrangePickup Arrange for pickup by institutional EHS or licensed waste contractor. SealAndStore->ArrangePickup End Disposal Complete ArrangePickup->End

Caption: Waste Disposal Decision Workflow.

Standard Operating Procedure for Disposal

This protocol provides the step-by-step methodology for safely accumulating and preparing 2-(1,2,5-Thiadiazol-3-yl)acetic acid for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat, fully buttoned.

Step 2: Waste Collection at the Point of Generation

All chemical waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][12] This is typically within the laboratory fume hood where the work is being performed.

  • Designate a Waste Container: Select a container specifically for 2-(1,2,5-Thiadiazol-3-yl)acetic acid waste. Do not mix this waste with other chemical streams unless you have confirmed compatibility. Mixing incompatible wastes, such as acids and bases, can lead to dangerous reactions.[5][13]

  • Segregation is Key: Store this acidic waste separately from bases, oxidizers, and reactive metals.[5][6]

Step 3: Selecting the Appropriate Waste Container

The integrity of the waste containment is critical to preventing leaks and ensuring safety.

  • Compatibility: The container must be made of a material compatible with the acidic and organic nature of the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[2][4] The original product container is often an excellent choice.[14]

  • Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[5][11][14]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[2][5]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and essential for safety.[9] As soon as the first drop of waste is added, the container must be labeled.

  • Required Information: The label must clearly and legibly state the words "Hazardous Waste".[5][11]

  • Contents: List the full chemical name: "2-(1,2,5-Thiadiazol-3-yl)acetic acid". Do not use abbreviations or chemical formulas.[11] If it is a solution, list all components and their approximate percentages.

  • Hazard Identification: Indicate the primary hazards (e.g., Toxic, Irritant).

Step 5: Storing the Waste Container
  • Location: Store the sealed waste container in your designated Satellite Accumulation Area, which must be under the control of laboratory personnel.[11]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[2]

  • Closure: The container must be kept closed at all times except when you are actively adding waste.[2][11][14] Do not leave a funnel in the opening.[11]

Step 6: Arranging for Final Disposal
  • Request Pickup: Once the container is nearly full (approximately 90%), complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department.[11]

  • Professional Disposal: Your institutional EHS office or a licensed hazardous waste disposal company will collect the waste.[4] These professionals are equipped to transport and dispose of the chemical in compliance with all federal and state regulations.[2]

Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][15] If irritation persists, seek medical attention.[7][8]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Small Spill (<100 mL): If you are trained and have the appropriate spill kit, you can manage a small spill. Use an inert absorbent material to contain the spill.[16] Scoop the absorbent material into a designated hazardous waste container. Do not attempt to clean up a large spill. Evacuate the area and contact your institutional EHS.

Disposal of Empty Containers

An empty container that once held 2-(1,2,5-Thiadiazol-3-yl)acetic acid must also be handled properly.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Collect Rinsate: The first rinse is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may be disposable down the drain, but consult your institutional EHS for specific guidance.

  • Deface Label: Completely obliterate or remove the original manufacturer's label.[12][14]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[14]

By adhering to this comprehensive guide, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance within your laboratory. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • 2-(1,2,5-thiadiazol-3-yl)
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • School Chemistry Labs - Waste & Debris Fact Sheets. US EPA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET for (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Tokyo Chemical Industry.
  • SAFETY DATA SHEET for Acetic Acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Standard Operating Procedure for Glacial Acetic Acid. University of California Merced, EH&S.
  • SAFETY DATA SHEET for Acetic acid, [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-. Thermo Fisher Scientific.
  • Hazardous Waste and Disposal Consider
  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
  • The NIH Drain Discharge Guide.
  • How to dispose of glacial acetic acid. A-Z Chemical.
  • Steps in Complying with Regul
  • Standard Operating Procedure for Organic Acids. Washington State University, Environmental Health & Safety.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Safety Department.
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.